molecular formula C16H15N5O5S B2859178 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396710-74-9

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2859178
CAS No.: 1396710-74-9
M. Wt: 389.39
InChI Key: LSSLRAGTLPURQQ-UHFFFAOYSA-N
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Description

The compound appears to contain a tetrazole group, a phenyl group, and a benzo[b][1,4]dioxine group. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, and they are known for their energetic properties and use in pharmaceuticals . The phenyl group is a common functional group in organic chemistry, consisting of a ring of six carbon atoms, often used as a versatile building block in the synthesis of many organic compounds . Benzo[b][1,4]dioxine is a type of aromatic organic compound that contains a benzene ring fused to a 1,4-dioxin ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole, phenyl, and benzo[b][1,4]dioxine groups. The tetrazole group could potentially form hydrogen bonds with other molecules, influencing the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, tetrazoles are known to participate in various chemical reactions. For example, they can act as bioisosteres for carboxylic acid groups in drug molecules, influencing the drug’s binding affinity and metabolic stability .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole group could enhance the compound’s water solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Enzyme Inhibition and Biological Activity

One significant area of application for sulfonamide derivatives is their role as enzyme inhibitors. The synthesis of new sulfonamides containing benzodioxane and acetamide moieties has been explored for their potential as α-glucosidase and acetylcholinesterase inhibitors. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, suggesting potential for treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Antimicrobial Activity

Sulfonamide derivatives have shown potent antimicrobial activity against various bacterial and fungal strains. Synthesis of N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides as antibacterial agents has been reported, with many of the synthesized compounds exhibiting significant therapeutic potential against Gram-negative and Gram-positive bacteria (Abbasi et al., 2016).

Computational Studies and Drug Design

The sulfonamide group's inclusion in drug design has been extensively studied, with computational quantum chemical and molecular docking studies providing insights into the interactions and effectiveness of sulfonamide-based drugs. These studies highlight the sulfonamide group's versatility and importance in developing new therapeutic agents with enhanced efficacy and reduced side effects (Kalgutkar, Jones, & Sawant, 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used in a pharmaceutical context, the tetrazole group could potentially enhance the drug’s binding affinity to its target .

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5S/c1-20-16(22)21(19-18-20)12-4-2-11(3-5-12)17-27(23,24)13-6-7-14-15(10-13)26-9-8-25-14/h2-7,10,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSLRAGTLPURQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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